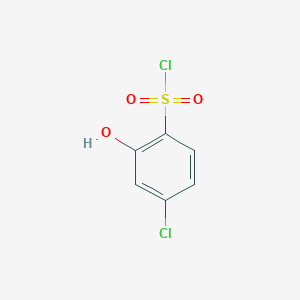
4-Chloro-2-hydroxybenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClO3S. It is a derivative of benzene, featuring a chloro group, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-hydroxybenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the sulfonation of 4-chloro-2-hydroxybenzene with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated under specific conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-Chloro-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
科学的研究の応用
4-Chloro-2-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl chloride group, resulting in the substitution of the chloride ion.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride
- 4-Chloro-2-hydroxybenzene-1-sulfonic acid
- 4-Chloro-2-hydroxybenzene-1-sulfonamide
Uniqueness
4-Chloro-2-hydroxybenzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both a chloro group and a sulfonyl chloride group makes it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds.
特性
分子式 |
C6H4Cl2O3S |
|---|---|
分子量 |
227.06 g/mol |
IUPAC名 |
4-chloro-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4Cl2O3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H |
InChIキー |
GSGNZVSKOLKKTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)O)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)


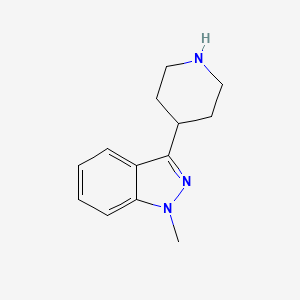
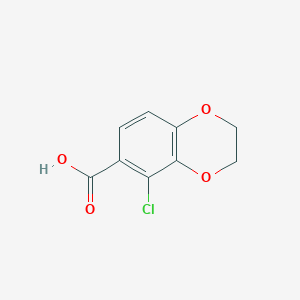
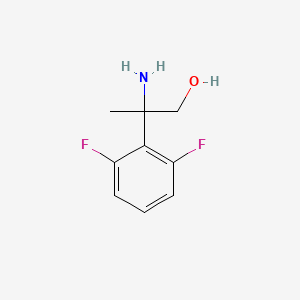
![Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13532575.png)
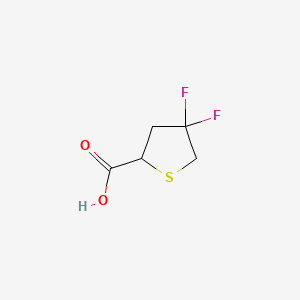
aminehydrochloride](/img/structure/B13532586.png)

![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)

